
3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid: is an organic compound with the molecular formula C10H8F2O2 It is a derivative of cinnamic acid, where the hydrogen atoms at the 3rd and 4th positions on the benzene ring are replaced by fluorine atoms, and an alpha-methyl group is added to the cinnamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and alpha-methylcinnamic acid.
Reaction Conditions: The key step involves a condensation reaction between 3,4-difluorobenzaldehyde and alpha-methylcinnamic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid is used as a building block in organic synthesis. It can be employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of cinnamic acid derivatives. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: Fluorinated compounds, including this compound, are of interest in drug discovery due to their potential to enhance the pharmacokinetic properties of therapeutic agents. This compound may be explored for its potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine substitution can enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are not well-documented. it is likely that the compound interacts with enzymes, receptors, or other biomolecules, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
3,4-Difluorocinnamic acid: Similar to 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid but lacks the alpha-methyl group.
4-Fluorocinnamic acid: Contains a single fluorine atom at the 4th position on the benzene ring.
3-Fluorocinnamic acid: Contains a single fluorine atom at the 3rd position on the benzene ring.
Alpha-methylcinnamic acid: Lacks fluorine substitution but has an alpha-methyl group.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and an alpha-methyl group. This combination of substituents can significantly influence the compound’s chemical and biological properties, making it distinct from other cinnamic acid derivatives.
Propriétés
Formule moléculaire |
C10H8F2O2 |
|---|---|
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14) |
Clé InChI |
JXZKWSYEPABLCI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC(=C(C=C1)F)F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6H-Benzo[e]naphth[2,1-c][1,2]oxaphosphorin, 6-chloro-](/img/structure/B8623950.png)
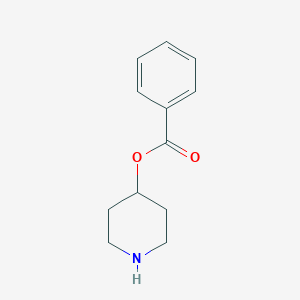
![(4-Fluorophenyl){4-methyl-2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B8623963.png)
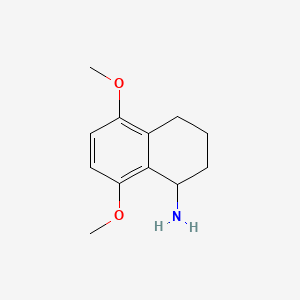
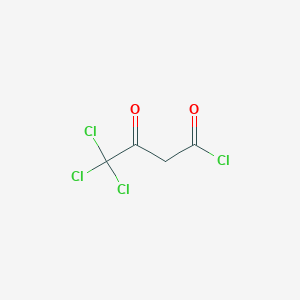
![[(S)-1-Methyl-2-morpholino-2-oxoethyl]carbamic acid benzyl ester](/img/structure/B8623982.png)
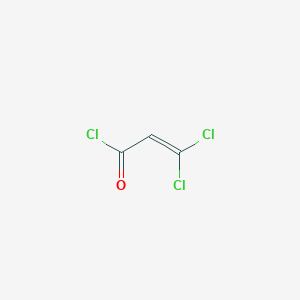
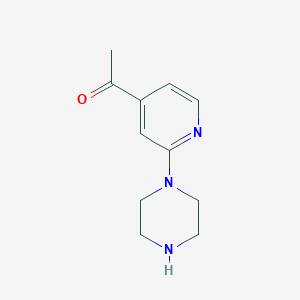
![1-Propanesulfonic acid, 3-[(1-ethynylcyclohexyl)amino]-](/img/structure/B8624002.png)
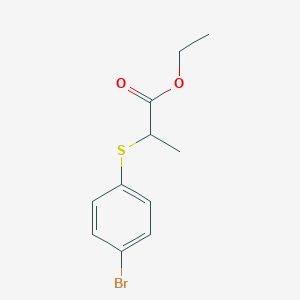
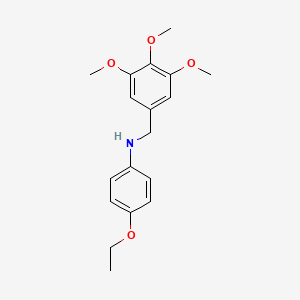
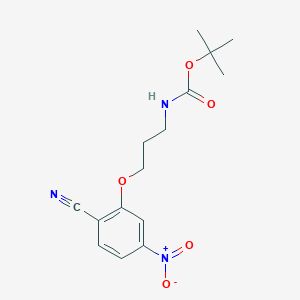
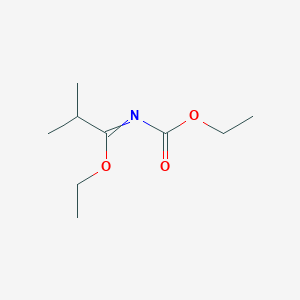
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B8624037.png)
